5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Descripción general

Descripción

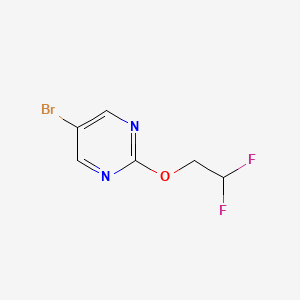

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H5BrF2N2O and a molecular weight of 239.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position of the pyrimidine ring . This compound is primarily used in scientific research and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticidal Activity

Research indicates that 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine can be utilized as a pesticide. It has been shown to possess significant activity against various pests and pathogens. The compound is particularly effective in formulations that target nematodes and fungi, making it suitable for use in crop protection strategies.

- Mechanism of Action : The compound acts by disrupting the biological processes of target organisms, which can include interference with metabolic pathways or inhibition of growth .

Herbicidal Properties

The compound has also been explored for its herbicidal properties. It can be formulated with other active ingredients to enhance its efficacy against a broader spectrum of weeds. This synergistic approach aims to improve crop yields by controlling unwanted vegetation without harming the crops themselves .

Pharmaceutical Applications

Therapeutic Potential

Beyond agricultural uses, this compound shows promise in medicinal chemistry. Its structural characteristics allow it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents.

- Antiviral and Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral and antimicrobial properties. This opens avenues for further research into its use as a treatment for infections caused by viruses and bacteria .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine and difluoroethoxy groups contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.

5-Bromo-2-(dimethoxymethyl)pyridine: Contains a dimethoxymethyl group instead of a difluoroethoxy group.

Uniqueness

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is unique due to the presence of both bromine and difluoroethoxy groups, which confer specific chemical properties and reactivity . These features make it a valuable compound in synthetic chemistry and various research applications .

Actividad Biológica

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a difluoroethoxy group attached to a pyrimidine ring. This structure contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in DNA synthesis and repair. Similar compounds have been shown to act as inhibitors of DNA polymerase and other key enzymes in cellular processes.

Key Mechanisms:

- Inhibition of DNA Synthesis : Compounds like this compound may mimic natural nucleotides, leading to their incorporation into DNA. This can disrupt normal replication processes.

- Induction of Apoptosis : By interfering with the cell cycle, these compounds can trigger apoptotic pathways, particularly in rapidly dividing cells such as cancer cells.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant growth inhibition and increased apoptosis rates compared to control groups. The compound was effective at low micromolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment.

- Neurogenesis Studies : Similar compounds have been utilized in neurogenesis studies where they served as markers for DNA synthesis. The incorporation of such pyrimidines into the DNA of neural progenitor cells was analyzed, revealing insights into cell proliferation during brain development phases.

Research Findings

Recent research has highlighted both the therapeutic potential and the toxicological aspects associated with halogenated pyrimidines. While compounds like this compound demonstrate promising biological activities, caution is warranted due to their potential cytotoxic effects.

Key Findings:

- Toxicity Concerns : High doses have been linked to increased apoptosis and adverse effects on cell viability, raising concerns about their use in clinical settings without careful dosing strategies .

- Immunodetection Techniques : Advances in immunodetection methods have improved the ability to track the incorporation of these compounds into DNA, aiding in the understanding of their biological roles .

Propiedades

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYBHGMRHXYECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.